molecular formula C16H16O3 B6364852 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid CAS No. 1179593-04-4

2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6364852
CAS No.: 1179593-04-4
M. Wt: 256.30 g/mol
InChI Key: UDCGLVRTOFXAPU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the 5th position and two methyl groups at the 2nd and 4th positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylphenyl with 5-methoxybenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2-(2,4-Dimethylphenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 2-(2,4-Dimethylphenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be mediated through the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

    2-(2,4-Dimethylphenyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxybenzoic acid: Lacks the dimethylphenyl group, resulting in different chemical and physical properties.

    2,4-Dimethylbenzoic acid: Lacks both the methoxy and dimethylphenyl groups, leading to distinct reactivity and applications.

Uniqueness: 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid is unique due to the presence of both the methoxy and dimethylphenyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-4-6-13(11(2)8-10)14-7-5-12(19-3)9-15(14)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCGLVRTOFXAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681236
Record name 4-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179593-04-4
Record name 4-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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